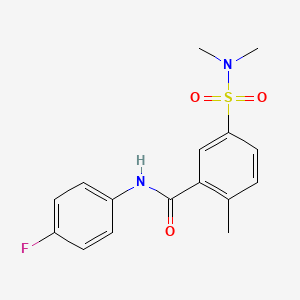
5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methylbenzamide
Overview
Description
5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethylsulfamoyl group, a fluorophenyl group, and a methylbenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure, followed by the introduction of the dimethylsulfamoyl and fluorophenyl groups. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated to form the benzamide core.
Sulfonation: Introduction of the dimethylsulfamoyl group is achieved through sulfonation reactions using reagents such as dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A structurally related compound with a fluorophenyl group.
N-(4-fluorophenyl)benzamide: Similar core structure but lacks the dimethylsulfamoyl group.
Uniqueness
5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methylbenzamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-4-9-14(23(21,22)19(2)3)10-15(11)16(20)18-13-7-5-12(17)6-8-13/h4-10H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIREIXGPOXJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


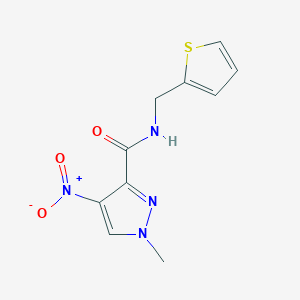
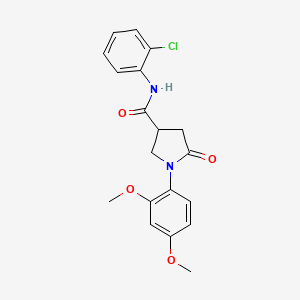
![[2-chloro-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B4819416.png)
![3,4,5-TRIMETHOXY-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE](/img/structure/B4819425.png)
![(4-Ethylpiperazin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B4819429.png)
![2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B4819435.png)
![3-[(2-Methylpiperidin-1-yl)carbonyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4819440.png)
![2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4819445.png)
![7-(1-ADAMANTYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4819462.png)
![4-{(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4819468.png)
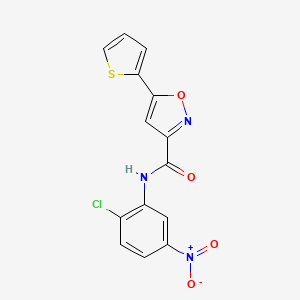
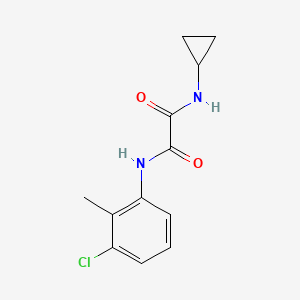
![4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4819490.png)
![1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B4819495.png)
